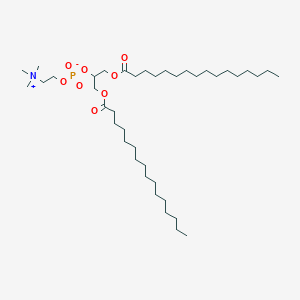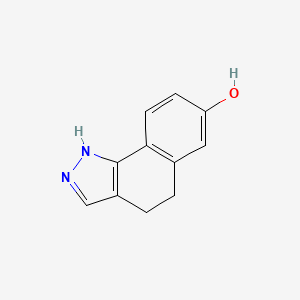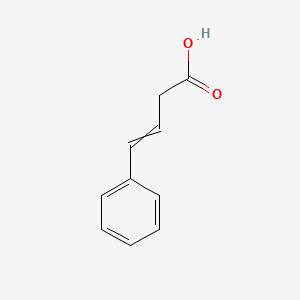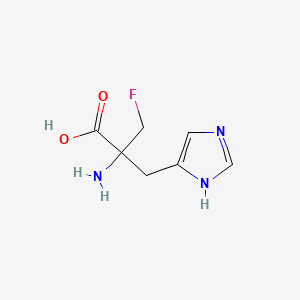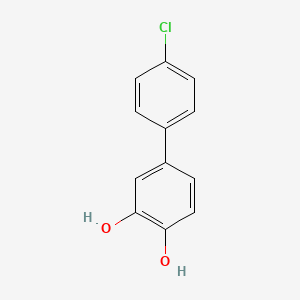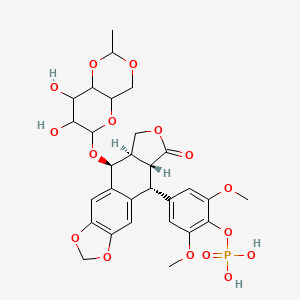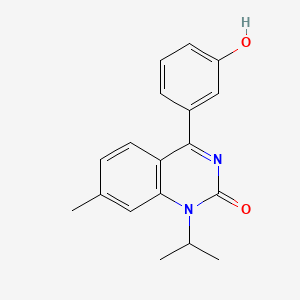
Sodium iron chlorophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Iron Chlorophyllin is a dark green crystalline powder . It is a water-soluble semi-synthetic chlorophyll derivative where the magnesium in the porphyrin ring has been substituted by iron . It is odorless or slightly ammonia-smelly and hygroscopic .
Synthesis Analysis
Sodium Iron Chlorophyllin is synthesized by reacting iron sulfite with sodium cyanide solution . The specific operation involves mixing the iron sulfite solution with the sodium cyanide solution. After the reaction, chlorophyllin iron sodium salt precipitates, which is then filtered and washed to obtain the pure product .Molecular Structure Analysis
The molecular formula of Sodium Iron Chlorophyllin is C34H31FeMgN4NaO6 . Its molar mass is 694.77 .Chemical Reactions Analysis
Sodium Iron Chlorophyllin is stable in a dry state but can deteriorate in a hygroscopic state . It is easily soluble in water, slightly soluble in ethanol and chloroform, and almost insoluble in petroleum ether . Its light resistance is stronger than chlorophyll but weaker than copper chlorophyllin salts .Physical And Chemical Properties Analysis
Sodium Iron Chlorophyllin is a dark green crystalline powder . It is hygroscopic and easily soluble in water, giving a greenish-brown color . It is slightly soluble in ethanol and chloroform, and almost insoluble in petroleum ether . It is stable in a dry state .Aplicaciones Científicas De Investigación
Bioavailability as an Iron Source
Sodium iron chlorophyllin (SIC) has been researched for its potential as an iron source with high bioavailability. An in vitro study demonstrated that SIC is stable under simulated gastrointestinal conditions and can deliver bioavailable iron to cells, similar to heme iron sources. The study also found that the bioavailability of iron from SIC depends on the food matrix and is inhibited by calcium (Miret et al., 2010).
Hematopoiesis in Anemic Animal Models
Research has been conducted on the effect of SIC on hematopoiesis in animal models. It was found that SIC significantly enhances the CFU-E and CFU-GM yields in the bone marrow of mice and increases the percentage of reticulocytes, indicating a potential therapeutic efficacy in anemia (Liu et al., 1997).
Impact on Human Hepatoma Cell Line
A comparative proteomic analysis was conducted using the human hepatoma 3B cell line to investigate the effect of SIC. This study identified 32 differentially expressed proteins after SIC addition, suggesting its potential role in cancer treatment and as a disease biomarker (Zhang et al., 2012).
Antioxidant Activities
SIC has been synthesized from pine needles and studied for its antioxidant activities. The research compared it with sodium zinc chlorophyllin and found that SIC exhibits significant antioxidant properties, although less effective than some other chlorophyll derivatives (Zhan et al., 2014).
Preparation and Stability Studies
Multiple studies have focused on the preparation and stability of SIC. These studies have shown that SIC has good thermal stability below 80°C, but its photostability is weaker. It remains stable against most metal ions, except Sn4+ and Fe3+, and has good tolerance to oxidants and certain food additives (Mi, 2013).
In Vitro Release Performance of Microcapsules
Research has been done on the preparation and in vitro release mechanism of SIC microcapsules. This study found that the microcapsules offer advantages in terms of simple technology and uniform drug loading, which could have implications for drug delivery systems (Wang & Chu, 2011).
Enhancement of Biogas Production
SIC, when combined with H2O2, has been studied for its potential to enhance biogas production during anaerobic digestion of sludge. The research indicates that this pretreatment strategy increases sludge biodegradability, potentially offering a novel approach to waste management and energy production (Li et al., 2021).
Catalysis in Ni/MH Battery
The effects of SIC on the performance of Ni/MH batteries have also been investigated. SIC was found to effectively activate gases produced during charging, thus reducing the potential of oxygen and hydrogen and improving battery performance (Wang et al., 2009).
Mecanismo De Acción
Safety and Hazards
Sodium Iron Chlorophyllin is generally safe but can be irritating to the skin and eyes . It is recommended to wear appropriate protective gloves and goggles when handling it . Avoid inhaling its dust or solution . During storage, it should be kept dry, away from fire and oxidant to avoid fire or explosion . If ingested or in case of excessive contact, medical treatment should be sought promptly .
Propiedades
IUPAC Name |
disodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate;hydron;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.Fe.2Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;/q;+2;2*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMQNMUHVLRDRT-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FeN4Na2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium iron chlorophyllin | |
CAS RN |
32627-52-4 |
Source


|
| Record name | Sodium iron chlorophyllin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032627524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IRON(II) SODIUM CHLOROPHYLLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPD83Q6D2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

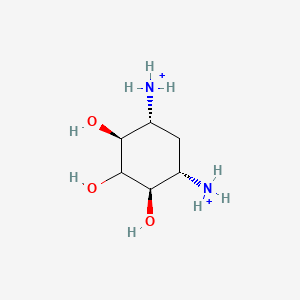
![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)


